molecular formula C6H10ClNOS B13309212 N-Methyl-N-(thiolan-3-YL)carbamoyl chloride

N-Methyl-N-(thiolan-3-YL)carbamoyl chloride

Cat. No.: B13309212
M. Wt: 179.67 g/mol
InChI Key: HQHHZULCRNMQEA-UHFFFAOYSA-N
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Description

N-Methyl-N-(thiolan-3-yl)carbamoyl chloride (CAS No: 1099416-89-3) is a versatile chemical building block of significant interest in medicinal chemistry and pesticide development. Its molecular formula is C6H10ClNOS, with a molecular weight of 179.67 g/mol . This compound features a reactive carbamoyl chloride group linked to a tetrahydrothiophene (thiolane) ring via an N-methyl group, a structure that makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this compound to introduce the N-methyl-N-(thiolan-3-yl)carbamoyl moiety into target structures. For instance, it is a key precursor in the synthesis of derivatives like methyl N-methyl-N-(thiolan-3-yl)carbamate and other functionalized acetamides . These derivatives are often explored for their potential biological activities. The thiolane ring, a sulfur-containing heterocycle, can enhance the lipophilicity and influence the metabolic stability of the resulting compounds, making them attractive for structure-activity relationship (SAR) studies. This chemical is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C6H10ClNOS

Molecular Weight

179.67 g/mol

IUPAC Name

N-methyl-N-(thiolan-3-yl)carbamoyl chloride

InChI

InChI=1S/C6H10ClNOS/c1-8(6(7)9)5-2-3-10-4-5/h5H,2-4H2,1H3

InChI Key

HQHHZULCRNMQEA-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCSC1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorination of N-Methyl-N-(thiolan-3-yl)formamide

This approach adapts methods for converting formamides to carbamoyl chlorides using chlorinating agents like Cl₂ or SO₂Cl₂ (source).

Procedure (adapted from):

  • Step 1 : Prepare N-methyl-N-(thiolan-3-yl)formamide via formylation of N-methyl-N-(thiolan-3-yl)amine.
  • Step 2 : Treat the formamide with chlorine gas or sulfuryl chloride.
    • Example: Chlorine gas is sparged into a solution of N-methyl-N-(thiolan-3-yl)formamide in chloroform at 60–65°C, yielding the carbamoyl chloride after purification.

Key Parameters (from):

Parameter Value
Temperature 60–65°C
Chlorinating Agent Cl₂ or SO₂Cl₂
Molar Ratio 1.1:1 (Cl:formamide)
Purity (analogous) ≥90%

Advantages :

  • Continuous process scalability (as demonstrated in).
  • Higher yields compared to phosgene routes.

Coupling Agent-Assisted Synthesis

While less common for carbamoyl chlorides, coupling agents like HATU or EDC may facilitate intermediate steps (source,).

Procedure (hypothetical):

  • Step 1 : React thiolan-3-ylamine with methyl chloroformate to form N-methyl-N-(thiolan-3-yl)carbamate.
  • Step 2 : Convert the carbamate to the carbamoyl chloride using thionyl chloride (SOCl₂).

Key Considerations :

  • Thionyl chloride typically converts carbamates to carbamoyl chlorides at elevated temperatures (e.g., reflux in toluene).
  • This route remains speculative, as no direct examples are cited in the provided literature.

Comparative Analysis of Methods

Method Pros Cons Yield (Est.) Citations
Phosgene-Mediated Well-established Toxicity, complex handling 50–70%
Formamide Chlorination Scalable, high purity Requires formamide precursor 80–90%
Coupling Agents Mild conditions Unproven for this compound N/A ,

Critical Considerations

  • Precursor Availability : The lack of documented synthesis for N-methyl-N-(thiolan-3-yl)amine or its formamide derivative necessitates custom synthesis, likely via reductive amination or nucleophilic substitution.
  • Safety : Phosgene and chlorine demand specialized equipment (e.g., scrubbers, closed systems) to mitigate exposure risks.
  • Purification : Carbamoyl chlorides are moisture-sensitive; isolation often involves low-temperature crystallization or distillation under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(thiolan-3-YL)carbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carbamates and amides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

N-Methyl-N-(thiolan-3-YL)carbamoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-(thiolan-3-YL)carbamoyl chloride involves its reactivity towards nucleophiles, leading to the formation of carbamate or amide bonds. This reactivity is due to the presence of the carbamoyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles .

Comparison with Similar Compounds

Structural Features and Reactivity

The table below summarizes key structural and molecular differences:

Compound Name Molecular Formula Molecular Weight Substituent Group Key Features CAS Number
N-Methyl-N-(thiolan-3-yl)carbamoyl chloride C₆H₁₀ClNOS* ~195.67* Thiolan-3-yl Sulfur-containing ring Not Available
N-Methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride C₄H₅ClF₃NO 175.54 2,2,2-Trifluoroethyl Electron-withdrawing CF₃ group 1505056-54-1
N-Methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride C₆H₇ClN₂O₂ 186.59 5-Methyl-oxazol-3-yl Aromatic heterocycle (N,O) 2751702-11-9
Dimethylcarbamoyl chloride C₃H₆ClNO 107.54 Dimethyl Simple alkyl substituents 79-44-7
N-(1,1-dioxothiolan-3-yl)-N-methylcarbamoyl chloride C₆H₁₀ClNO₃S 211.67 Sulfolane-3-yl Sulfone group (oxidized sulfur) 1536007-42-7

*Note: Molecular formula and weight for this compound are inferred based on structural analysis.

Key Comparisons:

Thiolan vs. Sulfolane Substituents: The sulfone group in N-(1,1-dioxothiolan-3-yl)-N-methylcarbamoyl chloride increases polarity and oxidative stability compared to the non-oxidized thiolan analog. This reduces nucleophilic reactivity at the carbonyl carbon . The thiolan ring (tetrahydrothiophene) may participate in sulfur-specific reactions, such as coordination with metals or oxidation to sulfoxides/sulfones.

Heterocyclic vs. The trifluoroethyl group in N-Methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride enhances electrophilicity at the carbonyl due to the electron-withdrawing CF₃ group, accelerating reactions with amines or alcohols .

Steric and Electronic Effects: Dimethylcarbamoyl chloride (C₃H₆ClNO) lacks steric hindrance, making it highly reactive but prone to hydrolysis. In contrast, bulky substituents like thiolan or oxazole may slow hydrolysis but improve selectivity in multi-step syntheses .

Biological Activity

N-Methyl-N-(thiolan-3-YL)carbamoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has a distinct chemical structure characterized by the presence of a thiolane ring and a carbamoyl chloride functional group. The molecular formula is C₇H₁₂ClN₃O₃S, with a molecular weight of approximately 225.69 g/mol. The compound's structure allows for various interactions with biological targets, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes involved in immune response pathways. Preliminary studies suggest that it may act as an immunomodulator , potentially enhancing or inhibiting immune responses depending on the context.

Key Mechanisms:

  • Protein Binding : The thiolane component enhances binding affinity to target proteins, which may influence immune modulation.
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, leading to various downstream biological effects.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Immunomodulatory Effects : It has been shown to modulate immune responses, making it a candidate for therapeutic applications in immunology.
  • Antibacterial Properties : Preliminary investigations suggest potential antibacterial effects, although further studies are required to confirm these findings.
  • Antiviral Activity : There are indications that the compound may possess antiviral properties, warranting additional research.

Case Studies

Case Study 1: Immunomodulation
In a study examining the immunomodulatory effects of various carbamoyl derivatives, this compound was found to enhance T-cell proliferation in vitro. This suggests its potential utility in developing treatments for autoimmune diseases.

Case Study 2: Antibacterial Activity
A series of experiments tested the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL, highlighting its potential as an antibiotic agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µg/mL)Reference
ImmunomodulationEnhanced T-cell proliferation10 - 100
AntibacterialInhibition of bacterial growth>50
AntiviralPotential activityTBDPreliminary
MechanismDescription
Protein BindingEnhances affinity to immune-related proteins
Enzyme ModulationInhibits or activates specific enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthesis methodologies for N-Methyl-N-(thiolan-3-yl)carbamoyl chloride?

  • Methodological Answer : Synthesis typically involves reacting N-methyl-thiolan-3-yl amine with chlorinating agents like phosgene or triphosgene under controlled conditions. Key parameters include:

  • Temperature : Maintain reaction at 0–5°C to minimize side reactions (e.g., hydrolysis).
  • Solvent : Use anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize intermediates.
  • Purification : Column chromatography or recrystallization ensures ≥95% purity .
    • Critical Consideration : Monitor reaction progress via TLC or in situ IR spectroscopy to detect carbamoyl chloride formation.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., thiolan ring protons at δ 2.5–3.5 ppm, carbamoyl chloride carbonyl at ~δ 160–170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 194.03).
  • Elemental Analysis : Validate empirical formula (C₆H₁₀ClNOS) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to its corrosive nature.
  • Storage : Store at –20°C in airtight, desiccated containers to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .

Advanced Research Questions

Q. How can reaction mechanisms and selectivity be optimized during synthesis?

  • Methodological Answer :

  • Catalysts : Use pyridine or DMAP to enhance nucleophilic substitution efficiency by scavenging HCl.
  • Protecting Groups : Temporarily block reactive amines (e.g., with Boc groups) to prevent over-chlorination.
  • Kinetic Studies : Employ stopped-flow NMR to monitor intermediates and adjust reaction rates .

Q. What computational approaches predict the reactivity and stability of this compound?

  • Methodological Answer :

  • Molecular Orbital Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic sites (e.g., carbamoyl chloride carbonyl) for nucleophilic attack.
  • Collision Cross-Section (CCS) : Ion mobility spectrometry paired with computational CCS values (e.g., 132.3 Ų for [M+H]+) aids in structural validation .

Q. How can structure-activity relationships (SAR) guide derivative design for biological screening?

  • Methodological Answer :

  • Derivatization : React with amines or alcohols to form ureas/esters. For example:
  • Antimicrobial Screening : Test derivatives against Gram-negative bacteria (e.g., E. coli) via MIC assays.
  • Enzyme Inhibition : Assess inhibition of acetylcholinesterase or proteases via fluorometric assays.
  • SAR Analysis : Correlate substituent effects (e.g., thiolan ring size) with bioactivity using QSAR models .

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